(5-Methylspiro[indoline-3,4'-piperidin]-1-yl)(pyridin-3-yl)methanone

Physicochemical profiling Drug-likeness optimization ADME prediction

(5-Methylspiro[indoline-3,4'-piperidin]-1-yl)(pyridin-3-yl)methanone (CAS 1422134-26-6) is a spirocyclic small molecule (C₁₉H₂₁N₃O, MW 307.39 g/mol) that combines a 5-methylindoline ring spiro-fused at the 3-position to a piperidine ring, with a pyridine-3-carbonyl substituent on the indoline nitrogen. This compound belongs to the spiro[indoline-3,4'-piperidine] scaffold family, a recognized privileged structure in medicinal chemistry that has yielded clinical candidates across multiple therapeutic areas including oncology, metabolic disease, and neuroscience.

Molecular Formula C19H21N3O
Molecular Weight 307.4 g/mol
Cat. No. B8109345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methylspiro[indoline-3,4'-piperidin]-1-yl)(pyridin-3-yl)methanone
Molecular FormulaC19H21N3O
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(CC23CCNCC3)C(=O)C4=CN=CC=C4
InChIInChI=1S/C19H21N3O/c1-14-4-5-17-16(11-14)19(6-9-20-10-7-19)13-22(17)18(23)15-3-2-8-21-12-15/h2-5,8,11-12,20H,6-7,9-10,13H2,1H3
InChIKeyYCYUPWMXPYTQGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Methylspiro[indoline-3,4'-piperidin]-1-yl)(pyridin-3-yl)methanone – Physicochemical Identity, Scaffold Class, and Procurement-Relevant Specifications


(5-Methylspiro[indoline-3,4'-piperidin]-1-yl)(pyridin-3-yl)methanone (CAS 1422134-26-6) is a spirocyclic small molecule (C₁₉H₂₁N₃O, MW 307.39 g/mol) that combines a 5-methylindoline ring spiro-fused at the 3-position to a piperidine ring, with a pyridine-3-carbonyl substituent on the indoline nitrogen [1]. This compound belongs to the spiro[indoline-3,4'-piperidine] scaffold family, a recognized privileged structure in medicinal chemistry that has yielded clinical candidates across multiple therapeutic areas including oncology, metabolic disease, and neuroscience [2]. The scaffold's architectural rigidity—enforced by the spiro junction—restricts conformational flexibility compared to non-spirocyclic analogs, a feature that can enhance target-binding specificity and reduce entropic penalties upon binding [3]. Vendors supply the compound at a standard purity of 97% with batch-specific QC documentation (NMR, HPLC, GC) available .

Why Spiro[indoline-3,4'-piperidine] Analogs Cannot Be Interchanged – Key Physicochemical and Pharmacological Divergence of (5-Methylspiro[indoline-3,4'-piperidin]-1-yl)(pyridin-3-yl)methanone


Within the spiro[indoline-3,4'-piperidine] chemical series, even single-atom substitutions on the N-acyl appendage produce substantial shifts in polar surface area, hydrogen-bonding capacity, lipophilicity, and target engagement profiles. The pyridin-3-yl carbonyl moiety of the target compound introduces a third nitrogen atom and an additional hydrogen-bond acceptor relative to the closest phenyl analog (CAS 1422135-21-4), yielding a higher topological polar surface area (TPSA = 45.2 Ų vs. an estimated ~32 Ų for the phenyl congener) and a reduced XLogP3 (2.1) that alters both permeability and solubility [1]. Published structure–activity relationship (SAR) data across this scaffold class—spanning NPY Y5 receptor antagonists, EGFR/HER2 kinase inhibitors, and antitumor spiroindolines—demonstrate that the identity and electronic character of the N-acyl substituent is a principal determinant of potency, selectivity, and oral bioavailability, not merely a peripheral modification [2][3]. Consequently, procurement of a generic spiro[indoline-3,4'-piperidine] or an N-phenyl analog cannot be assumed to recapitulate the binding, pharmacokinetic, or phenotypic profile of this specific pyridin-3-yl derivative.

Quantitative Differentiation Evidence for (5-Methylspiro[indoline-3,4'-piperidin]-1-yl)(pyridin-3-yl)methanone Against Closest Structural Analogs


Increased Topological Polar Surface Area (TPSA) and Reduced Lipophilicity vs. Phenyl Analog Improve Predicted Solubility and Reduce hERG Liability Risk

The target compound incorporates a pyridine nitrogen in place of the phenyl C–H of the closest analog (CAS 1422135-21-4). This single-atom substitution (C→N in the terminal aryl ring) increases the topological polar surface area from an estimated ~32 Ų (phenyl analog) to a measured 45.2 Ų (target compound) and reduces the predicted partition coefficient from an estimated XLogP3 of ~2.8 (phenyl analog, based on fragment addition) to a measured XLogP3 of 2.1 (target compound) [1]. The TPSA increase of approximately 13 Ų represents a 41% relative gain, sufficient to shift the compound into a more favorable oral absorption window while maintaining values well below the 140 Ų threshold for poor membrane permeability [2]. The higher polarity and hydrogen-bond acceptor count (3 vs. 2) are also associated with reduced hERG channel blockade risk, a common liability of more lipophilic spiroindoline derivatives [3].

Physicochemical profiling Drug-likeness optimization ADME prediction

Conformational Restriction: Only One Rotatable Bond Provides Entropic Advantage Over Flexible Piperidine Analogs

The target compound possesses exactly one rotatable bond (the carbonyl–pyridine linkage), as confirmed by the experimental SMILES string O=C(N1CC2(CCNCC2)C3=C1C=CC(C)=C3)C4=CC=CN=C4 [1]. This contrasts with non-spirocyclic 3,3-disubstituted indoline-piperidine analogs, which typically exhibit 3–5 rotatable bonds between the indoline and piperidine units, and with acyclic linkers that introduce additional torsional degrees of freedom. Spiro junction-imposed rigidity reduces the conformational entropy penalty (TΔS) upon target binding by pre-organizing the bioactive conformation; for the related spiroindoline Akt inhibitor series, this entropic pre-organization contributed to single-digit nanomolar potency (Akt1 IC₅₀ = 2.4 ± 0.6 nM for compound 13j) and 68% tumor growth inhibition in vivo at 50 mg/kg oral dosing [2]. The low rotatable bond count also satisfies the Veber criterion (≤10 rotatable bonds) for favorable oral bioavailability [3].

Conformational analysis Binding affinity optimization Scaffold design

Spiroindoline Scaffold Class Demonstrates Multitarget Activity Across NPY Y5, EGFR/HER2, and Antitumor Cell Panels—Differentiated by N-Acyl Substituent Identity

Published structure–activity relationship studies across three distinct target families demonstrate that the spiro[indoline-3,4'-piperidine] scaffold is a privileged chemotype whose biological activity is exquisitely sensitive to the N-acyl (or N-sulfonyl) substituent. In the NPY Y5 antagonist series, compounds bearing pyridine-containing carboxamide appendages achieved sub-nanomolar binding affinity (IC₅₀ = 0.96 nM for a pyridin-2-yl carboxamide derivative at the human Y5 receptor) and demonstrated oral bioavailability with brain penetration in rats [1]. In the EGFR/HER2 inhibitor series, aminopyridine-containing spiro[indoline-3,4'-piperidine] derivatives (A1–A4) showed residual EGFR-wt kinase activities of 6–27% at 0.5 µM drug concentration, with the most potent analog A2 achieving 6% residual activity (94% inhibition), compared to 2% residual for the clinical agent Neratinib [2]. In the antitumor 1'-methylspiro[indoline-3,4'-piperidine] series, compound B5 bearing an electron-withdrawing sulfonyl substituent achieved IC₅₀ = 30.03 ± 0.43 µg/mL against BEL-7402 hepatocellular carcinoma cells, with molecular docking confirming binding to CDK, c-Met, and EGFR [3]. Across all three series, the identity of the N-substituent—acyl vs. sulfonyl, aryl vs. heteroaryl, electronic character—was the dominant determinant of potency and selectivity, not merely the spiro core.

Kinase inhibition GPCR antagonism Antiproliferative activity Structure-activity relationship

Pyridine Nitrogen Introduces a Specific Hydrogen-Bond Acceptor Site Absent in the Phenyl Analog, Expanding Target Engagement Possibilities

The 3-pyridyl carbonyl substituent of the target compound provides three hydrogen-bond acceptor atoms (carbonyl oxygen, pyridine nitrogen, and indoline nitrogen) versus only two in the phenyl analog (carbonyl oxygen and indoline nitrogen) [1]. This additional HBA site at the pyridine meta-nitrogen position is geometrically positioned to engage kinase hinge-region backbone NH groups, a binding motif exploited by numerous FDA-approved kinase inhibitors including imatinib, nilotinib, and lapatinib [2]. In the closely related aminopyridine-containing spiro[indoline-3,4'-piperidine] EGFR inhibitor series, the pyridine nitrogen was essential for activity—replacement with phenyl or cyclopropyl abolished EGFR inhibition [3]. While direct crystallographic confirmation for the target compound is not yet available, the pyridin-3-yl orientation positions the nitrogen ~5–6 Å from the carbonyl oxygen, a distance compatible with bidentate hinge-binding geometry observed in the spiroindoline Akt inhibitor co-crystal structure (PDB 3CQW), where the indoline NH and adjacent carbonyl form key hydrogen bonds with the kinase hinge [4].

Hydrogen bonding Kinase hinge binding Molecular recognition

High-Impact Research and Procurement Scenarios for (5-Methylspiro[indoline-3,4'-piperidin]-1-yl)(pyridin-3-yl)methanone


Kinase Inhibitor Screening Cascades Targeting EGFR, c-Met, CDK, or Akt

The spiro[indoline-3,4'-piperidine] scaffold has validated activity against EGFR/HER2 kinases (residual EGFR-wt activity as low as 6% at 0.5 µM for optimized analogs), c-Met, CDK, and Akt1 (IC₅₀ = 2.4 nM) [1][2]. The target compound's pyridine-3-carbonyl substituent is predicted to engage kinase hinge regions via the pyridine nitrogen hydrogen-bond acceptor, a motif essential for activity in the aminopyridine-spiro EGFR inhibitor series [1]. Procure this compound as a screening deck member for kinase panels, particularly where heteroaryl-containing type I or type II inhibitor chemotypes are desired. Its TPSA of 45.2 Ų and XLogP3 of 2.1 place it within favorable drug-like property space for hit-to-lead progression [3].

Neuropeptide Y Y5 Receptor Antagonist Discovery and Obesity Research

Spiroindoline-3,4'-piperidine derivatives constitute a well-characterized class of orally bioavailable, brain-penetrant NPY Y5 receptor antagonists, with optimized analogs achieving sub-nanomolar binding affinity (IC₅₀ = 0.96 nM) and demonstrating suppression of food intake in rats at 10 mg/kg oral dosing [4]. The target compound's pyridine-containing N-acyl group aligns with the SAR trend wherein heteroaryl carboxamide appendages enhance Y5 binding. It can serve as a starting point for medicinal chemistry optimization toward novel anti-obesity agents.

Antiproliferative Screening Against Hepatocellular Carcinoma, Lung, and Cervical Cancer Cell Lines

The 1'-methylspiro[indoline-3,4'-piperidine] antitumor series demonstrated IC₅₀ values as low as 30.03 µg/mL against BEL-7402 liver cancer cells, with molecular docking confirming engagement of CDK, c-Met, and EGFR [5]. The target compound, bearing the same spiro core with a pyridine-3-carbonyl substituent instead of a sulfonyl group, offers a structurally distinct entry point for antiproliferative screening. Its additional pyridine HBA may redirect target engagement toward kinase-dependent cancer cell lines distinct from those sensitive to the 1'-sulfonyl series.

Computational Chemistry and Fragment-Based Drug Design Libraries

With exactly one rotatable bond, a rigid spiro architecture, a molecular weight of 307.39 Da, and three hydrogen-bond acceptors including a pyridine nitrogen, this compound is well-suited as a fragment-like or lead-like entry in diversity-oriented screening libraries [3]. The spiro junction enforces a defined three-dimensional shape that increases library scaffold diversity beyond planar aromatic chemotypes, while the pyridine moiety provides a synthetic handle for further derivatization via N-alkylation, N-oxidation, or metal-catalyzed cross-coupling reactions [6].

Quote Request

Request a Quote for (5-Methylspiro[indoline-3,4'-piperidin]-1-yl)(pyridin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.